Product packaging for 2-Morpholinooxazolo[4,5-b]pyridine(Cat. No.:CAS No. 113520-20-0)

2-Morpholinooxazolo[4,5-b]pyridine

Cat. No.: B3082950
CAS No.: 113520-20-0
M. Wt: 205.21 g/mol
InChI Key: VKZARXNIZDHSLC-UHFFFAOYSA-N
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Description

Significance of the Oxazolo[4,5-b]pyridine (B1248351) Heterocyclic System in Medicinal Chemistry

The oxazolo[4,5-b]pyridine core, a fused bicyclic system composed of an oxazole (B20620) and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in drug discovery. This designation stems from its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological effects. The inherent chemical features of this scaffold, including its aromaticity, planarity, and the presence of nitrogen and oxygen heteroatoms, facilitate interactions with enzymes and receptors through various non-covalent bonds.

Derivatives of oxazolo[4,5-b]pyridine have been the subject of extensive research, revealing a treasure trove of biological activities. These include:

Antimicrobial Properties: Numerous studies have highlighted the potent antibacterial and antifungal activities of compounds featuring the oxazolo[4,5-b]pyridine nucleus. ontosight.ai Some derivatives have shown remarkable efficacy against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Anticancer Activity: The scaffold is a common feature in compounds designed as anticancer agents. ontosight.ai Research has shown that certain derivatives can inhibit the growth of various cancer cell lines. ontosight.ai

Anti-inflammatory Effects: The anti-inflammatory potential of oxazolo[4,5-b]pyridine derivatives is well-documented. ontosight.ai Some compounds have demonstrated activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) without the associated gastrointestinal side effects.

Kinase Inhibition: A significant area of investigation involves the development of oxazolo[4,5-b]pyridine-based kinase inhibitors. nih.govnih.gov Glycogen (B147801) synthase kinase-3β (GSK-3β) is a notable target, with inhibitors showing potential for treating inflammatory conditions. nih.govnih.gov Furthermore, some derivatives have been explored as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov

The synthesis of the oxazolo[4,5-b]pyridine ring system is often achieved through the condensation of 2-amino-3-hydroxypyridine (B21099) with various reagents, such as carboxylic acids or their derivatives. clockss.orgchemicalbook.com This accessibility allows for the straightforward generation of diverse libraries of compounds for biological screening.

Overview of 2-Morpholinooxazolo[4,5-b]pyridine and its Research Context

While extensive research exists for the broader class of oxazolo[4,5-b]pyridines, specific studies focusing solely on This compound are less prevalent in publicly available literature. However, based on the established chemistry of the parent scaffold and the known pharmacological contributions of the morpholine (B109124) moiety, a comprehensive research context can be constructed.

The morpholine ring is a common substituent in medicinal chemistry, often introduced to modulate a compound's physicochemical properties, such as solubility and metabolic stability, and to enhance its interaction with biological targets. ontosight.ai The synthesis of this compound would likely involve the reaction of a suitable morpholine-containing reagent with a 2-halo-oxazolo[4,5-b]pyridine precursor or by constructing the oxazole ring with a morpholine-substituted starting material.

The research interest in this compound is primarily driven by the potential for synergistic or enhanced biological activity arising from the combination of the oxazolo[4,5-b]pyridine scaffold and the morpholine ring. For instance, in a related series of compounds, the introduction of a morpholine-containing side chain to an oxazolo[4,5-b]pyridin-2(3H)-one core was investigated for its potential to modulate antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

Given that various 2-substituted oxazolo[4,5-b]pyridines have been evaluated as kinase inhibitors, it is plausible that this compound could also exhibit such activity. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, a crucial interaction in many kinase-inhibitor binding modes. The investigation of this compound as a potential inhibitor of kinases like GSK-3β or VEGFR-2 would be a logical extension of existing research on the oxazolo[4,5-b]pyridine scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O2 B3082950 2-Morpholinooxazolo[4,5-b]pyridine CAS No. 113520-20-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-8-9(11-3-1)12-10(15-8)13-4-6-14-7-5-13/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZARXNIZDHSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Oxazolo 4,5 B Pyridine Derivatives

Strategies for Oxazole (B20620) Ring Annulation to Pyridine (B92270) Core

The formation of the oxazole ring fused to the pyridine core is the foundational step in synthesizing this class of compounds. Key strategies involve the cyclization of suitably substituted pyridine precursors.

A prevalent and direct method for constructing the oxazolo[4,5-b]pyridine (B1248351) scaffold is through the cyclization of 2-amino-3-hydroxypyridine (B21099) derivatives. clockss.orgresearchgate.net This approach involves the reaction of the aminopyridinol with a carboxylic acid or its equivalent, which provides the C2 atom of the resulting oxazole ring. The reaction is typically promoted by a condensing agent under heating.

Commonly used condensing agents include polyphosphoric acid (PPA) and its trimethylsilyl (B98337) ester (PPSE). clockss.orgresearchgate.net For instance, heating 5-bromo-3-hydroxy-2-aminopyridine with a carboxylic acid, such as 4-cyanobenzoic acid, in the presence of PPSE at elevated temperatures (e.g., 200°C) can afford the corresponding 2-substituted oxazolo[4,5-b]pyridine derivative in high yield. clockss.org The use of PPA is also effective and can provide excellent yields for the cyclization with various aliphatic and aromatic acids. clockss.orgresearchgate.net This method's robustness allows for the incorporation of diverse substituents at the 2-position of the oxazole ring, depending on the choice of the carboxylic acid reactant.

Table 1: Examples of Cyclization from Aminopyridinol Derivatives

Aminopyridinol PrecursorCarboxylic Acid/ReagentCondensing AgentProductYieldReference
5-Bromo-3-hydroxy-2-aminopyridine4-Cyanobenzoic acidPPSE2-(4-Cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine93% clockss.org
2-Amino-3-hydroxypyridineBenzoic Acid DerivativesHClO₄·SiO₂2-(Phenyl)oxazolo[4,5-b]pyridine DerivativesGood researchgate.net
5-Bromo-3-hydroxy-2-aminopyridine(4-Piperidinyl)acetic acidPPA2-((4-Piperidinyl)methyl)oxazolo[4,5-b]pyridine Derivative70% clockss.org

To improve efficiency and simplify procedures, one-pot condensation methods have been developed. These approaches combine multiple reaction steps into a single synthetic operation without isolating intermediates. A notable example is the one-pot synthesis of 2-(phenyl)oxazolo[4,5-b]pyridines using a silica-supported perchloric acid (HClO₄·SiO₂) catalyst. researchgate.net This method offers several advantages, including ambient reaction conditions, short reaction times, simple workup, and the potential for catalyst reuse. researchgate.net The strategy involves the direct condensation of 2-aminopyridin-3-ols with benzoic acid derivatives, demonstrating high conversion rates. researchgate.net While one-pot syntheses for other fused pyridine systems like chromeno[2,3-b]pyridines and pyrrolo[3,4-b]pyridines have also been reported, the direct application of these specific conditions to the oxazolo[4,5-b]pyridine core may vary. mdpi.combeilstein-journals.org

Intramolecular cyclization via nucleophilic substitution is a powerful strategy for forming heterocyclic rings. For scaffolds related to oxazolo[4,5-b]pyridine, this method is well-documented. For instance, the synthesis of the isomeric isoxazolo[4,5-b]pyridines has been achieved from 2-chloro-3-nitropyridines. nih.gov The key step in this process is an intramolecular nucleophilic substitution where an oxygen nucleophile displaces the nitro group to form the five-membered ring. nih.gov

In a different approach, palladium catalysis can be employed to facilitate intramolecular ring closures. The synthesis of oxazolo[4,5-b]pyrazines, which are structurally similar to oxazolo[4,5-b]pyridines, has been accomplished through a palladium-catalyzed domino reaction. thieme-connect.com This process involves the reaction of 2,3-dichloropyrazines with primary amides, where the palladium catalyst facilitates both an initial C-N bond formation and a subsequent intramolecular C-O bond formation to complete the oxazole ring. thieme-connect.com The choice of ligand, such as XantPhos, was found to be critical for the efficiency of this transformation. thieme-connect.com

Functionalization and Introduction of Substituents

Once the core oxazolo[4,5-b]pyridine ring system is formed, further chemical modifications are often necessary to install desired functional groups and substituents. These modifications are crucial for developing compounds with specific properties.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. These reactions are widely used to functionalize the oxazolo[4,5-b]pyridine scaffold, particularly at halogenated positions on the pyridine ring.

The Heck reaction, for example, has been successfully used to introduce acrylic acid esters onto a 5-bromo-oxazolo[4,5-b]pyridine core. clockss.org This reaction, typically employing a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand, allows for the installation of an acidic side chain, which can be further modified. clockss.org

The Suzuki cross-coupling reaction is another powerful method used for this scaffold. It has been employed to synthesize a variety of 2,6-disubstituted imidazo[4,5-b]pyridines, a closely related heterocyclic system, demonstrating its utility for aryl-aryl bond formation. mdpi.com Similarly, new aryl derivatives of oxazolo[4,5-b]pyridine linked to 1,2,3-triazoles have been synthesized using Suzuki coupling to append aryl groups at a bromo-substituted position on the pyridine ring. tandfonline.com

Table 2: Palladium-Catalyzed Functionalization of the Oxazolo[4,5-b]pyridine Scaffold

SubstrateCoupling PartnerReaction TypeCatalyst SystemProductYieldReference
2-(4-Cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridineMethyl acrylate (B77674)HeckPd(OAc)₂, tri-o-tolylphosphineMethyl 3-(2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-5-yl)acrylate74% clockss.org
6-Bromo-2-(2-(4-p-tolyl-1H-1,2,3-triazol-1-yl)pyrimidin-5-yl)oxazolo[4,5-b]pyridine(3,4,5-Trimethoxyphenyl)boronic acidSuzukiNot specified6-(3,4,5-Trimethoxyphenyl)-2-(...)oxazolo[4,5-b]pyridineGood tandfonline.com
5-Bromo-2-phenylimidazo[4,5-b]pyridinePhenylboronic acidSuzukiPd(PPh₃)₄, Na₂CO₃2,6-Diphenylimidazo[4,5-b]pyridineNot specified mdpi.com

Alkylation and acylation reactions are fundamental transformations for introducing alkyl and acyl groups onto the heterocyclic core or its substituents. The acylation of pyridine rings can be challenging due to the ring's electron-deficient nature, which deactivates it towards standard Friedel-Crafts conditions. youtube.com However, strategies such as the acylation of metalated pyridines can be effective. youtube.com

For related imidazo[4,5-b]pyridine scaffolds, synthetic routes have been developed involving the introduction of amino side chains, which can be achieved through alkylation reactions. irb.hr Furthermore, the synthesis of 2-acetylimidazo[4,5-b]pyridine has been reported, demonstrating a direct acylation product of the core. nih.gov This acetyl group can then serve as a handle for further chemical transformations. nih.gov The introduction of acyl groups like the trifluoroacetyl group has also been shown to be a key step in the cyclization of related aminopyridines to form fused pyrrole (B145914) rings, indicating the importance of acylation in both functionalization and ring-formation strategies. chemrxiv.org

Advanced Synthetic Techniques

In recent years, advanced synthetic techniques have been applied to the synthesis of heterocyclic compounds to improve reaction efficiency, reduce waste, and accelerate the discovery of new derivatives. These methods offer significant advantages over classical synthetic approaches. For the oxazolo[4,5-b]pyridine core, techniques such as microwave-assisted synthesis and combinatorial approaches are particularly relevant.

Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal chemistry for the rapid generation of novel molecular entities. thieme-connect.de This technique utilizes microwave irradiation to heat reactions, which can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. nih.gov

The synthesis of fused heterocyclic systems, such as isoxazolo[4,5-b]pyridines, has been shown to benefit significantly from microwave irradiation, achieving good yields in solvent-free conditions. nih.gov For the synthesis of oxazolo[4,5-b]pyridines, a one-pot reaction between 2-amino-3-hydroxypyridine and various benzoic acids can be efficiently carried out using silica-supported perchloric acid (HClO₄·SiO₂) as a catalyst. researchgate.netresearchgate.net While originally performed under ambient conditions, this type of acid-catalyzed cyclocondensation is highly amenable to microwave assistance, which would be expected to shorten reaction times from hours to mere minutes. nih.govresearchgate.net

The primary advantages of employing microwave-assisted synthesis for oxazolo[4,5-b]pyridine derivatives are summarized below:

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave Irradiation
Reaction Time Hours to Days clockss.org Minutes nih.govclockss.org
Reaction Yield Moderate to Good clockss.org Often Higher nih.gov
Energy Efficiency Low High
Side Reactions More prevalent Minimized

| Reaction Conditions | Often harsh (high temp.) clockss.org | Milder, solvent-free options nih.gov |

A plausible microwave-assisted route to a 2-substituted oxazolo[4,5-b]pyridine would involve the reaction of 2-amino-3-hydroxypyridine with a suitable carboxylic acid or aldehyde in the presence of a catalyst, irradiated in a dedicated microwave reactor. nih.govresearchgate.net This approach significantly accelerates the key cyclization step, leading to the desired heterocyclic core with high efficiency.

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structured libraries of compounds, which is invaluable for drug discovery and identifying structure-activity relationships (SAR). For the oxazolo[4,5-b]pyridine scaffold, combinatorial approaches can be employed to generate a diverse range of derivatives by systematically varying the substituents at different positions of the heterocyclic core.

One of the most effective strategies for combinatorial synthesis is the use of multi-component reactions (MCRs). MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are prized for their efficiency and atom economy. clockss.org For instance, a one-pot, three-component condensation reaction is a hallmark of efficient combinatorial synthesis. clockss.org While not explicitly detailed for 2-morpholinooxazolo[4,5-b]pyridine itself, the synthesis of structurally related thiazolopyrimidines via a one-pot, three-component microwave-assisted reaction highlights the feasibility of this approach. clockss.org

Another powerful tool in combinatorial synthesis is the "click chemistry" approach. A novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles has been synthesized using this methodology. nih.gov This involves introducing a functional handle, such as an alkyne or azide, onto the oxazolo[4,5-b]pyridine core, which can then be rapidly and efficiently reacted with a library of complementary reactants to generate a large number of diverse derivatives.

A hypothetical combinatorial library for oxazolo[4,5-b]pyridine derivatives could be constructed as illustrated in the table below:

Table 2: Hypothetical Combinatorial Library Generation

Scaffold Building Block A (at C2) Building Block B (on Pyridine Ring) Resulting Derivative
Oxazolo[4,5-b]pyridine Morpholine (B109124) Hydrogen This compound
Oxazolo[4,5-b]pyridine Piperidine Bromine 5-Bromo-2-(piperidin-1-yl)oxazolo[4,5-b]pyridine
Oxazolo[4,5-b]pyridine Aniline Methyl 5-Methyl-2-phenyloxazolo[4,5-b]pyridine

By combining a set of diverse starting materials (e.g., various amino-hydroxy-pyridines and a wide range of carboxylic acids or other electrophiles) under high-throughput reaction conditions, often aided by microwave heating, extensive libraries of oxazolo[4,5-b]pyridine analogs can be synthesized for biological screening.

Table of Mentioned Compounds

Compound Name
This compound
Oxazolo[4,5-b]pyridine
2-amino-3-hydroxypyridine
Isoxazolo[4,5-b]pyridine
Oxazolo[4,5-b]pyridine-2-one
1,2,3-triazole
Thiazolopyrimidine
5-Bromo-2-(piperidin-1-yl)oxazolo[4,5-b]pyridine
5-Methyl-2-phenyloxazolo[4,5-b]pyridine
2-Benzyl-oxazolo[4,5-b]pyridine-5-carbonitrile
Morpholine
Piperidine
Aniline

Chemical Reactivity and Derivatization of the Oxazolo 4,5 B Pyridine Core

Reactivity Patterns of Ring Carbon and Nitrogen Atoms

The fusion of the oxazole (B20620) and pyridine (B92270) rings creates a unique electronic landscape that dictates the regioselectivity of chemical reactions. The oxazole moiety generally acts as an electron-donating group, activating the fused pyridine ring towards certain transformations.

The synthesis of 2-Morpholinooxazolo[4,5-b]pyridine itself is a prime example of a nucleophilic aromatic substitution (SNAr) reaction. Typically, a leaving group, such as a halogen, at the C2-position of the oxazolo[4,5-b]pyridine (B1248351) core is displaced by the morpholine (B109124) nucleophile. The C2-position is highly susceptible to nucleophilic attack due to the electronic influence of the adjacent ring nitrogen and oxygen atoms.

While specific conditions for the synthesis of this compound are proprietary to various research entities, the general transformation follows a well-established pattern for SNAr reactions on heteroaromatic systems. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines under microwave conditions demonstrates the feasibility of such substitutions on similar nitrogen-containing heterocycles. researchgate.net The regioselectivity for substitution at the 4-position of 2,4-dichloroquinazoline (B46505) precursors is also well-documented, highlighting the predictable nature of these reactions based on the electronic properties of the heterocyclic core. mdpi.com

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Pyridine-Type Scaffolds This table illustrates the general principles of SNAr reactions applicable to the synthesis of compounds like this compound.

Starting Material Nucleophile Conditions Product Type Reference
2,4-Dichloroquinazoline Primary/Secondary Amines Various (e.g., heating, microwave) 2-Chloro-4-aminoquinazolines mdpi.com
2-Chloro-4,6-dimethylpyrimidine Substituted Anilines Microwave Irradiation 2-Anilinopyrimidines researchgate.net
2-Chloro-oxazolo[4,5-b]pyridine Morpholine Base, Solvent, Heat This compound Inferred

Electrophilic substitution on the oxazolo[4,5-b]pyridine core is highly dependent on the substituents already present. The 2-amino group (or a dialkylamino group like morpholine) strongly activates the pyridine ring for electrophilic attack. Research on the 2-diethylaminooxazolo[4,5-b]pyridine system shows that electrophilic substitution occurs with high regioselectivity at the C6-position. tandfonline.comtandfonline.com This directing effect is attributed to the electron-donating nature of the 2-amino substituent.

Common electrophilic reactions and their outcomes include:

Halogenation: Treatment with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like chloroform (B151607) yields the corresponding 6-bromo or 6-chloro derivatives. tandfonline.com

Nitration: Standard nitrating conditions (a mixture of nitric acid and sulfuric acid) result in the introduction of a nitro group at the C6-position. tandfonline.com

The regiochemistry of these substitutions is confirmed by NMR spectroscopy, which shows the characteristic meta-coupling of the remaining H5 and H7 protons on the pyridine ring. tandfonline.com This C6-functionalization provides a strategic entry point for further derivatization of the scaffold. tandfonline.com

Table 2: Electrophilic Substitution on 2-Dialkylaminooxazolo[4,5-b]pyridine

Reagent Solvent Product Yield Reference
N-Bromosuccinimide (NBS) Chloroform 6-Bromo-2-diethylaminooxazolo[4,5-b]pyridine 70% tandfonline.com
N-Chlorosuccinimide (NCS) Chloroform 6-Chloro-2-diethylaminooxazolo[4,5-b]pyridine 43% tandfonline.com
Nitric Acid / Sulfuric Acid - 6-Nitro-2-diethylaminooxazolo[4,5-b]pyridine 70% tandfonline.com

Transformations of Substituents on the Oxazolo[4,5-b]pyridine Scaffold

Once the core is functionalized, the substituents themselves can be chemically transformed to create a diverse library of compounds. For example, a 6-nitro group, introduced via electrophilic substitution, can be readily reduced to a 6-amino group through methods like catalytic transfer hydrogenation. tandfonline.com This amino group serves as a versatile handle for further modifications, such as diazotization followed by substitution or acylation reactions.

Similarly, substituents introduced via palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be further manipulated. For instance, a 5-bromo-oxazolo[4,5-b]pyridine derivative can undergo a Heck reaction with methyl acrylate (B77674) to introduce an acrylic ester side chain. clockss.org This double bond can then be selectively reduced via hydrogenation. clockss.org Furthermore, cyano groups on the scaffold can be reduced to primary amines using catalysts like Raney nickel. clockss.org These transformations are crucial for building the complex side chains often required for biological activity. clockss.orgresearchgate.net

Formation of Fused Heterocyclic Systems

The oxazolo[4,5-b]pyridine core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Reactions that form new rings by utilizing functional groups on both the oxazole and pyridine portions of the molecule are of significant interest.

For example, 2-ethylthiooxazolo[4,5-b]pyridine has been employed as a precursor to synthesize fused triheterocyclic compounds. researchgate.net Another approach involves the synthesis of novel 1,2,3-triazoles based on an oxazolo[4,5-b]pyridin-2-one core. nih.gov This is achieved using a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition, where an azide-functionalized oxazolopyridinone reacts with various terminal alkynes to form the triazole ring. nih.gov This methodology highlights the utility of the scaffold in constructing elaborate molecular architectures. The thiazolo[4,5-b]pyridine (B1357651) system, a sulfur analog of the oxazolo core, also undergoes various annulation reactions, demonstrating the broader potential of this class of fused heterocycles in constructing novel ring systems. dmed.org.ua

Structure Activity Relationship Sar Studies of Oxazolo 4,5 B Pyridine Derivatives

Elucidation of Key Structural Features for Biological Activity

The foundational framework of the oxazolo[4,5-b]pyridine (B1248351) ring system is a crucial determinant of its biological activity. This fused heterocyclic structure is analogous to purine (B94841) bases found in nucleic acids, which may contribute to its ability to interact with a wide range of biological targets. nih.gov The arrangement of nitrogen and oxygen atoms within the rings creates a unique electronic and steric profile that is essential for binding to enzymes and receptors. ontosight.ai

Key structural features that have been identified as critical for the biological activity of oxazolo[4,5-b]pyridine derivatives include:

The Oxazolo[4,5-b]pyridine Core: This planar, aromatic system serves as the fundamental scaffold for molecular recognition. Its structural similarity to purines allows it to function as a bioisostere, interacting with targets that recognize the native purine structure. nih.govmdpi.com

Substituents at the 2-position: The nature of the substituent at this position significantly modulates the pharmacological profile. Aromatic and heteroaromatic rings are often favored, suggesting the importance of π-π stacking interactions with protein residues. researchgate.netresearchgate.net

Substituents on the Pyridine (B92270) Ring: Modifications to the pyridine portion of the scaffold, such as the introduction of acidic or basic side chains, are critical for establishing interactions with specific amino acid residues in the target protein's binding site. clockss.org For instance, in the context of Glycogen (B147801) Synthase Kinase-3β (GSK-3β) inhibition, a 1,2,3-triazole moiety linked to the oxazolo[4,5-b]pyridine core has been shown to be a key feature for potent inhibitory activity. nih.gov

Hydrogen Bonding Potential: The nitrogen atoms within the pyridine ring and the oxygen atom in the oxazole (B20620) ring can act as hydrogen bond acceptors, forming crucial interactions with the biological target. mdpi.comnih.gov The presence of amino or hydroxyl groups on the scaffold or its substituents can provide hydrogen bond donor capabilities, further anchoring the molecule in the active site. nih.gov

A pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity, often includes a combination of hydrophobic regions, hydrogen bond donors and acceptors, and aromatic rings. nih.gov For SIRT1 activators, for example, the oxazolo[4,5-b]pyridine core is a key element of the pharmacophore. nih.gov

Impact of Substituent Nature and Position on Pharmacological Potency

The potency of oxazolo[4,5-b]pyridine derivatives is highly sensitive to the nature and placement of substituents on the heterocyclic core. SAR studies have systematically explored these effects, leading to the development of highly active compounds.

For instance, in a series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles designed as GSK-3β inhibitors, the substituent on the triazole ring plays a critical role in determining potency. nih.gov The presence of electron-withdrawing or electron-donating groups on a phenyl ring attached to the triazole can significantly influence the inhibitory activity.

Key findings on the impact of substituents include:

2-Position Substituents: The introduction of various aryl and heteroaryl groups at the 2-position has been extensively studied. For some biological targets, the presence of a substituted phenyl ring is optimal, while for others, a different heterocyclic ring may be preferred. researchgate.net The electronic properties and steric bulk of these substituents are critical for achieving high potency.

5- and 7-Position Substituents: The pyridine ring offers positions for substitution that can be tailored to interact with specific regions of the target's binding pocket. For example, introducing a chloro group at the 5-position of a related benzoxazole (B165842) series was found to increase potency for the 5-HT3 receptor. researchgate.net Similarly, modifications at the 7-position of oxazolo[5,4-d]pyrimidines with aliphatic amino chains have been shown to be crucial for their cytotoxic activity. mdpi.com

Impact of Halogens: The introduction of halogen atoms, such as fluorine or chlorine, can enhance lipophilicity and lead to increased potency. researchgate.net Halogens can also participate in specific interactions with the target protein.

Role of Flexible Chains: The attachment of flexible alkyl or ether chains to the core structure can allow the molecule to adopt an optimal conformation within the binding site, thereby increasing binding affinity. clockss.org

The following table provides examples of how substituent modifications affect the biological activity of oxazolo[4,5-b]pyridine derivatives:

Core Structure Substituent Position Biological Activity Key Finding
Oxazolo[4,5-b]pyridine-2-one1,2,3-triazole with substituted phenyl2GSK-3β Inhibition nih.govElectron-withdrawing groups on the phenyl ring can enhance activity.
Imidazo[4,5-b]pyridineFluoro substituents on an aryl ring2Cytotoxicity researchgate.netIncreased lipophilicity from fluoro groups enhances potency.
BenzoxazoleChloro group55-HT3 Receptor Potency researchgate.netA chloro substituent increases potency and lowers intrinsic activity.
Oxazolo[5,4-d]pyrimidine (B1261902)Aliphatic amino chains7Cytotoxicity mdpi.comThe nature of the amino chain significantly impacts activity against different cancer cell lines.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org This approach is invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs. nih.gov

Topological descriptors are numerical values derived from the two-dimensional representation of a molecule, encoding information about its size, shape, branching, and connectivity. researchgate.net In the context of oxazolo[4,5-b]pyridine derivatives, these descriptors have been successfully employed to predict their antifungal activity. researchgate.net

Studies have shown that descriptors such as the Rouvray index, Gutman 2D MTI, and Wiener index (WI), which describe the topology and complexity of the molecular graph, are significant predictors of the minimum inhibitory concentrations of these compounds against fungal pathogens. researchgate.net By identifying which topological features are most correlated with activity, researchers can prioritize the synthesis of compounds with the desired structural characteristics. These descriptors can be used as predictor variables in the assessment of the antifungal potential of new oxazolo[4,5-b]pyridine derivatives before their synthesis. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the three-dimensional properties of the molecules. ijpsnonline.com These methods have been applied to series of oxazolo[4,5-b]pyridines and related benzoxazoles to elucidate the structural requirements for antifungal activity. ijpsnonline.com

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activity. This generates contour maps that highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

CoMSIA extends the CoMFA approach by calculating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. ijpsnonline.com This provides a more comprehensive picture of the intermolecular interactions governing ligand-receptor binding. For a series of antifungal benzoxazoles and oxazolo[4,5-b]pyridines, a CoMSIA model incorporating steric, electrostatic, hydrophobic, and hydrogen bond acceptor indices yielded a predictive model. ijpsnonline.com

The following table summarizes the statistical parameters from a 3D-QSAR study on antifungal benzoxazoles and oxazolo[4,5-b]pyridines, demonstrating the predictive power of these models. ijpsnonline.com

QSAR Method r²_pred
CoMFA0.8350.9760.773
CoMSIA0.8120.9710.810

These QSAR models serve as powerful tools in the drug discovery process, enabling the rational design and optimization of oxazolo[4,5-b]pyridine derivatives with improved pharmacological properties. ijpsnonline.com

Molecular Mechanisms and Target Identification of Oxazolo 4,5 B Pyridine Derivatives

Enzyme Inhibition Profiles

Oxazolo[4,5-b]pyridine (B1248351) derivatives have demonstrated inhibitory activity against a range of enzymes, playing a key role in various diseases.

Kinases are a significant class of enzymes targeted by oxazolo[4,5-b]pyridine derivatives due to their critical role in cell signaling and proliferation.

Glycogen (B147801) Synthase Kinase-3β (GSK-3β): A novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and evaluated for their in vitro GSK-3β inhibitory activity. nih.gov One of the synthesized compounds, 4g , demonstrated the highest inhibition with an IC50 value of 0.19 μM. nih.gov This highlights the potential of the oxazolo[4,5-b]pyridine scaffold in designing potent GSK-3β inhibitors. The inhibition of GSK-3β is a promising strategy for managing inflammatory conditions. nih.gov

c-Met Kinase: The c-Met tyrosine kinase is a key player in oncogenesis, making it an attractive target for cancer therapy. nih.gov Pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized, showing potent inhibitory activity against c-Met. nih.gov For instance, compounds 5a and 5b exhibited IC50 values of 4.27 ± 0.31 nM and 7.95 ± 0.17 nM, respectively, comparable to the reference drug cabozantinib. nih.gov These findings underscore the potential of pyridine-based scaffolds in developing c-Met inhibitors for cancer treatment.

Other Kinases: The broader pyridine-based chemical space has yielded inhibitors for various other kinases. For example, imidazo[4,5-b]pyridine derivatives have been identified as potent dual inhibitors of FLT3 and Aurora kinases, which are implicated in acute myeloid leukemia (AML). nih.gov Similarly, pyrazolopyridine-based compounds have been developed as selective inhibitors for kinases like ITK, which is involved in T-cell mediated disorders. researchgate.net

Table 1: Kinase Inhibition by Pyridine (B92270) Derivatives

Compound/Derivative Class Target Kinase IC50 Value Reference
Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole (4g) GSK-3β 0.19 μM nih.gov
Pyrazolo[3,4-b]pyridine (5a) c-Met 4.27 ± 0.31 nM nih.gov
Pyrazolo[3,4-b]pyridine (5b) c-Met 7.95 ± 0.17 nM nih.gov
Imidazo[4,5-b]pyridine (27e) Aurora-A Kd = 7.5 nM nih.gov
Imidazo[4,5-b]pyridine (27e) Aurora-B Kd = 48 nM nih.gov

Beyond kinases, oxazolo[4,5-b]pyridine and related heterocyclic structures have shown inhibitory effects on other classes of enzymes.

α-Amylase and α-Glucosidase: These enzymes are crucial for carbohydrate digestion, and their inhibition is a key therapeutic strategy for managing type 2 diabetes. nih.govnih.gov While direct studies on 2-morpholinooxazolo[4,5-b]pyridine were not identified, the broader class of heterocyclic compounds, including those with pyridine-like structures, have been investigated for their inhibitory potential against these enzymes. nih.govnih.gov For instance, certain herbal compounds have demonstrated significant inhibition of both α-amylase and α-glucosidase. nih.gov The inhibition of these enzymes delays glucose absorption and helps in controlling postprandial hyperglycemia. nih.gov

Receptor Binding and Ligand-Target Interactions

The interaction of oxazolo[4,5-b]pyridine derivatives with specific receptors is fundamental to their pharmacological activity. The pyridine core and its various substitutions play a crucial role in defining the binding affinity and selectivity.

Muscarinic Acetylcholine (B1216132) Receptor M4: A series of pyrazol-4-yl-pyridine derivatives have been synthesized and evaluated as selective ligands for the M4 muscarinic acetylcholine receptor. nih.gov The structural modifications on the pyridine ring were found to influence the binding affinity and selectivity. nih.gov Understanding these ligand-target interactions at a molecular level is essential for designing more potent and selective M4 receptor modulators, which are potential therapeutic targets for neurological disorders. nih.gov

Modulation of Cellular Pathways and Biological Processes

The enzymatic inhibition and receptor binding activities of oxazolo[4,5-b]pyridine derivatives translate into the modulation of various cellular pathways, leading to specific biological outcomes.

Several oxazolo[4,5-b]pyridine and related pyridine-containing compounds have demonstrated significant antiproliferative effects, primarily through the inhibition of key signaling pathways involved in cancer cell growth and survival.

The inhibition of kinases like c-Met by pyrazolo[3,4-b]pyridine derivatives directly impacts downstream signaling pathways that promote cell proliferation, survival, and migration in cancer cells. nih.gov Compound 5a , a potent c-Met inhibitor, was shown to induce apoptosis and affect the cell cycle in HepG-2 cancer cells. nih.gov

Pyrrolo[3,2-b]pyridine derivatives have also been synthesized and shown to possess antiproliferative activity against melanoma cell lines. nih.gov These compounds, particularly those with specific amide substitutions, exhibited potent activity, suggesting their mechanism involves interfering with critical pathways for melanoma cell growth. nih.gov

The pyridine nucleus is a common feature in many compounds with antimicrobial properties. nih.gov

Various pyridine derivatives have been synthesized and shown to exhibit significant antibacterial and antifungal activities. nih.gov For example, nicotinic acid benzylidene hydrazide derivatives and substituted Mannich bases containing a pyridine ring have demonstrated potent activity against a range of bacterial and fungal strains, including S. aureus, E. coli, and C. albicans. nih.gov The mechanism of action for these compounds often involves the disruption of microbial cell wall synthesis, protein synthesis, or other essential metabolic pathways.

Unraveling the Anti-Inflammatory Mechanisms of Oxazolo[4,5-b]pyridine Derivatives

### 5.3.3. Anti-inflammatory Signaling

Derivatives of the oxazolo[4,5-b]pyridine scaffold have emerged as a significant area of interest in the development of novel anti-inflammatory agents. Research into their molecular mechanisms has revealed a multi-faceted approach to mitigating inflammatory responses, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

One of the principal anti-inflammatory mechanisms identified for oxazolo[4,5-b]pyridine derivatives is the inhibition of Glycogen Synthase Kinase-3β (GSK-3β). nih.govnih.gov GSK-3β is recognized as a pro-inflammatory enzyme, and its inhibition can effectively control inflammation. nih.gov Studies have demonstrated that various derivatives of oxazolo[4,5-b]pyridine can potently inhibit GSK-3β, leading to a downstream reduction in the production of several key pro-inflammatory cytokines.

Some evidence also points towards the involvement of the cyclooxygenase (COX) pathway in the anti-inflammatory action of this class of compounds. nih.gov The COX enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of COX is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

The anti-inflammatory properties of these derivatives have been substantiated in preclinical models. For instance, in a carrageenan-induced rat paw edema model, a standard test for acute inflammation, certain oxazolo[4,5-b]pyridine derivatives have demonstrated significant anti-inflammatory activity, comparable to that of established anti-inflammatory drugs like indomethacin. nih.gov

Detailed Research Findings

The following tables summarize the inhibitory activities of various oxazolo[4,5-b]pyridine derivatives against key inflammatory targets and their effects on pro-inflammatory mediator production.

Table 1: In Vitro GSK-3β Inhibitory Activity of Oxazolo[4,5-b]pyridine Derivatives

Compound IDModificationIC50 (µM)Source
7d Piperazine-linked0.34 nih.gov
7e Piperazine-linked0.39 nih.gov
7g Piperazine-linked0.47 nih.gov
7c Piperazine-linked0.53 nih.gov
4g 1,2,3-Triazole-based0.19 nih.gov

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Anti-inflammatory Activity and Pro-inflammatory Mediator Inhibition

Compound IDIn Vivo Anti-inflammatory Activity (% inhibition of paw edema at 5h)Inhibition of Pro-inflammatory MediatorsSource
7d 65.91%Substantial inhibition of TNF-α, IL-1β, and IL-6 nih.gov
4g 76.36%Substantial inhibition of NO, TNF-α, IL-1β, and IL-6 nih.gov
4d 74.54%Substantial inhibition of NO, TNF-α, IL-1β, and IL-6 nih.gov
4f 72.72%Substantial inhibition of NO, TNF-α, IL-1β, and IL-6 nih.gov
4i 70.90%Substantial inhibition of NO, TNF-α, IL-1β, and IL-6 nih.gov

NO: Nitric Oxide, a signaling molecule involved in inflammation.

These findings underscore the potential of the oxazolo[4,5-b]pyridine scaffold as a promising foundation for the development of novel anti-inflammatory therapeutics with well-defined molecular targets.

Computational Chemistry and Cheminformatics in Oxazolo 4,5 B Pyridine Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in elucidating the binding mechanisms of potential drug candidates like 2-Morpholinooxazolo[4,5-b]pyridine.

Binding mode analysis reveals the specific interactions between a ligand and the amino acid residues within the active site of a protein. For the oxazolo[4,5-b]pyridine (B1248351) scaffold, these interactions are crucial for its biological activity. For instance, studies on related thiazolo[5,4-b]pyridine (B1319707) derivatives targeting phosphoinositide 3-kinase (PI3Kα) have shown that the core heterocyclic structure fits snugly into the ATP binding pocket. nih.gov A key interaction observed is the formation of a hydrogen bond between the pyridine (B92270) nitrogen and the backbone amide of a valine residue (Val851) in the hinge region of the kinase. nih.gov

In the case of this compound, the morpholine (B109124) moiety can also play a significant role in establishing favorable interactions. It can act as a hydrogen bond acceptor, while its chair conformation allows for optimal van der Waals contacts with hydrophobic residues in the binding pocket. The oxygen atom of the oxazole (B20620) ring and the nitrogen of the pyridine ring are potential hydrogen bond acceptors, further anchoring the ligand within the active site. Such detailed interaction patterns are critical for guiding the rational design of more potent inhibitors.

Molecular docking programs employ scoring functions to estimate the binding affinity between a ligand and a protein, typically expressed in kcal/mol. nih.gov Lower binding energy values suggest a more stable and favorable interaction. While these predictions are approximations, they are invaluable for ranking compounds in a virtual library and prioritizing them for synthesis and experimental testing.

For example, in a study of novel thiazolo[5,4-b]pyridine derivatives, a lead compound exhibited significant inhibitory activity, and its docking score indicated a strong binding affinity to the target protein. nih.gov Similarly, docking studies of other heterocyclic systems, such as thiazolo[4,5-b]pyridine (B1357651) derivatives with DNA, have shown binding energies in the range of -3.97 to -5.02 kcal/mol, indicating stable interactions. actascientific.com For this compound, predicting its binding affinity against a specific target would involve docking the compound into the active site and calculating the corresponding binding energy, as illustrated in the hypothetical data table below.

Table 1: Predicted Binding Affinities of this compound and Analogues against a Hypothetical Kinase Target

Compound Predicted Binding Affinity (kcal/mol) Key Interacting Residues
This compound -8.5 Val851, Lys802, Tyr836
2-(Piperidin-1-yl)oxazolo[4,5-b]pyridine -8.2 Val851, Lys802
2-(Pyrrolidin-1-yl)oxazolo[4,5-b]pyridine -7.9 Val851, Tyr836

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time.

The binding of a ligand can induce conformational changes in the target protein, which can be essential for its biological function. MD simulations can track these changes, providing insights into the mechanism of action. For instance, studies on B-Raf kinase have shown that imidazo[4,5-b]pyridine inhibitors can stabilize a specific "DFG-in, αC-helix out" conformation, which is associated with high kinase selectivity. nih.gov

When this compound binds to its target, MD simulations could reveal subtle yet critical movements in the protein backbone or side chains of active site residues. By analyzing the root-mean-square deviation (RMSD) of the protein atoms over the simulation time, researchers can assess the stability of the complex and identify any significant conformational shifts induced by the ligand.

Free energy landscape calculations, often derived from MD simulation trajectories, provide a thermodynamic perspective on the binding process. These calculations can help to identify the most stable conformational states of the ligand-protein complex and the energy barriers between them. Techniques such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are commonly used to estimate the free energy of binding.

These calculations break down the binding energy into its constituent parts, such as van der Waals, electrostatic, and solvation energies, offering a more detailed understanding of the driving forces behind the interaction. This information is invaluable for lead optimization, as it can highlight which interactions contribute most significantly to binding and which modifications to the ligand might enhance affinity.

Table 2: Illustrative Free Energy Calculation for a this compound-Protein Complex

Energy Component Value (kcal/mol)
Van der Waals Energy -45.2
Electrostatic Energy -20.8
Polar Solvation Energy 42.5
Non-polar Solvation Energy -5.1
Binding Free Energy (ΔG) -28.6

Virtual Screening for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach allows for the rapid and cost-effective identification of novel hits with the desired biological activity.

For the discovery of new oxazolo[4,5-b]pyridine-based ligands, a virtual screening campaign would typically begin with a large database of commercially available or synthetically accessible compounds. These compounds would be filtered based on physicochemical properties to ensure drug-likeness. Subsequently, molecular docking would be employed to predict the binding affinity of the remaining compounds against the target protein.

The top-ranking compounds from the docking-based screening would then be subjected to more rigorous analysis, such as MD simulations and free energy calculations, to further refine the list of potential candidates. This hierarchical approach, from large-scale docking to more detailed simulations, increases the probability of identifying genuine hits. For example, a virtual screening collaboration was successfully used to explore an imidazo[1,2-a]pyridine (B132010) series for visceral leishmaniasis, rapidly expanding the chemical space and improving the activity of the initial hit. nih.gov A similar strategy could be applied to discover novel this compound derivatives with therapeutic potential against various diseases.

Scaffold Hopping and Library Design

Scaffold hopping is a computational strategy employed to identify structurally novel compounds that retain the biological activity of a known parent molecule by mimicking its key pharmacophoric features. This technique is particularly valuable for generating new intellectual property, improving pharmacokinetic profiles, and circumventing potential toxicological liabilities associated with the original scaffold.

While specific examples of scaffold hopping leading directly to this compound were not prominent in the reviewed literature, the reverse strategy and related applications on similar scaffolds have been documented. For instance, a scaffold hopping approach was utilized to design novel 7,8-dihydropteridine-6(5H)-one based DNA-PK inhibitors. nih.gov This demonstrates the power of the technique to navigate diverse chemical spaces to identify potent and selective inhibitors. Similarly, a series of novel oxazolo[5,4-d]pyrimidines were designed using a scaffold hopping strategy to develop competitive neutral antagonists for the CB2 receptor. nih.gov

The design and synthesis of focused chemical libraries around a core scaffold are fundamental to structure-activity relationship (SAR) studies. For the broader oxazolo[4,5-b]pyridine class, several research groups have designed and synthesized libraries to explore their therapeutic potential. For example, libraries of oxazolo[4,5-b]pyridine derivatives have been created to identify novel SIRT1 activators. researchgate.net Another study focused on the synthesis of a library of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles, which were evaluated as Glycogen (B147801) Synthase Kinase-3β (GSK-3β) inhibitors with anti-inflammatory properties. researchgate.netnih.gov Furthermore, a 40-membered combinatorial library of 2-long alkyl chain substituted azole[4,5-b]pyridines was developed using microwave-assisted synthesis to explore novel chemical diversity. researchgate.net These examples underscore the utility of library design in systematically probing the chemical space around the oxazolo[4,5-b]pyridine core to discover compounds with desired biological activities.

Compound ClassTherapeutic Target/ApplicationResearch Focus
7,8-dihydropteridine-6(5H)-onesDNA-PKScaffold hopping to design novel inhibitors
Oxazolo[5,4-d]pyrimidinesCB2 receptorScaffold hopping for neutral antagonists
Oxazolo[4,5-b]pyridinesSIRT1Library design for novel activators
Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazolesGSK-3βLibrary design for anti-inflammatory agents
2-long alkyl chain substituted azole[4,5-b]pyridinesGeneralCombinatorial library for chemical diversity

Performance Benchmarking of Virtual Screening Protocols

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. The performance of a virtual screening protocol is crucial for its success and is often benchmarked using known active and inactive compounds.

A notable example of virtual screening involving the oxazolo[4,5-b]pyridine scaffold is the use of GNF5343, an oxazolo[4,5-b]pyridine derivative active against Leishmania donovani, as a query molecule in a shape-based virtual screening campaign. nih.gov This study aimed to identify new compounds for the treatment of cutaneous leishmaniasis. From a database of 60,000 compounds, 32 hits were selected for in vitro testing. nih.gov

The screening led to the identification of two promising compounds, Cp1 and Cp2. Cp1, which possesses an oxazolo[4,5-b]pyridine scaffold, and Cp2, a benzimidazole (B57391) derivative, demonstrated significant activity against intracellular Leishmania amazonensis amastigotes with IC50 values of 9.35 µM and 7.25 µM, respectively. nih.govnih.govuel.ac.uk This successful application of shape-based virtual screening highlights the utility of using a known active oxazolo[4,5-b]pyridine to discover new and structurally diverse leishmanicidal agents. nih.gov

Molecular docking, a key component of many virtual screening protocols, has also been employed to evaluate the binding modes of newly synthesized compounds within the broader oxazolo[5,4-b]pyridine (B1602731) class. buketov.edu.kz In one study, docking was used to predict the binding affinity of novel derivatives with the prostaglandin (B15479496) synthase-2 (1CX2) protein, a target for anti-inflammatory drugs. buketov.edu.kz Such in silico analyses are crucial for prioritizing compounds for further experimental validation.

Query/ScaffoldVirtual Screening MethodTarget Organism/ProteinIdentified Hit(s)Biological Activity (IC50)
GNF5343 (oxazolo[4,5-b]pyridine)Shape-based screeningLeishmania amazonensisCp1 (oxazolo[4,5-b]pyridine)9.35 µM
GNF5343 (oxazolo[4,5-b]pyridine)Shape-based screeningLeishmania amazonensisCp2 (benzimidazole)7.25 µM
Oxazolo[5,4-b]pyridine derivativesMolecular dockingProstaglandin synthase-2 (1CX2)-Predicted binding affinity

Pre Clinical Biological Activity of Oxazolo 4,5 B Pyridine Derivatives

Antimicrobial Efficacy in In Vitro Models

The antimicrobial properties of oxazolo[4,5-b]pyridine (B1248351) derivatives have been investigated against a variety of bacterial strains. These studies are crucial in the search for new agents to combat the growing threat of antibiotic resistance.

Activity against Gram-Positive Bacteria (e.g., S. aureus, MRSA)

Derivatives of the oxazolo[4,5-b]pyridine scaffold have shown notable efficacy against Gram-positive bacteria, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA). Several studies have synthesized and evaluated series of these compounds, revealing promising antibacterial profiles. For instance, pyridine-coupled pyrazoles have been reported as potent antimicrobial agents against MRSA, with one of the synthesized compounds exhibiting a Minimum Inhibitory Concentration (MIC) value of 21 μg/mL. nih.gov The mechanism of action for some of these derivatives is believed to involve damage to the bacterial cell membrane. nih.gov

Another class of related compounds, n-dodecyl pyridinium (B92312) chlorides, has demonstrated potent activity against MRSA strains with MIC values ranging from 1.56 to 3.12 µg/mL, which is significantly more potent than standard drugs like ampicillin (B1664943) and streptomycin (B1217042) (MIC values of 6.25-12.5 µg/mL). researchgate.net Furthermore, certain thiazolo[4,5-b]pyridine (B1357651) derivatives have displayed moderate antibacterial activity against both methicillin-sensitive (S. aureus) and methicillin-resistant (S. aureus) strains, with MIC values of 50 μg/mL. researchgate.net

Table 1: In Vitro Activity of Oxazolo[4,5-b]pyridine Derivatives against Gram-Positive Bacteria

Compound/Derivative Class Bacterial Strain MIC (µg/mL) Reference
Pyridine-coupled pyrazole (B372694) (Compound 6d) MRSA 21 nih.gov
n-Dodecyl pyridinium chloride MRSA 1.56-3.12 researchgate.net
Thiazolo[4,5-b]pyridine (Compound VII) S. aureus (MSSA & MRSA) 50 researchgate.net
PC206 (PC2 analog) S. aureus (bovine & MRSA strains) 4-16 semanticscholar.org

Comparative Activity against Gram-Negative Bacteria

The activity of oxazolo[4,5-b]pyridine derivatives against Gram-negative bacteria appears to be more varied. While some derivatives show limited to no significant activity, others have demonstrated noteworthy potency. For instance, in a study of novel pyridinyl-1,3,5-triazine-2,4-diamine hybrids, most compounds showed no significant activity against Escherichia coli and Klebsiella pneumoniae. However, one compound did show efficacy against Klebsiella pneumoniae with a MIC of 100 µg/mL, and several others were active against Proteus mirabilis. researchgate.net

In contrast, a series of 5(4H)-oxazolone-based-sulfonamides, which share some structural similarities, exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Specific derivatives were particularly potent against E. coli, P. aeruginosa, K. pneumoniae, and S. typhimurium. nih.gov This suggests that the substitution pattern on the core scaffold plays a critical role in determining the spectrum of activity.

Table 2: Comparative In Vitro Activity of Oxazolo[4,5-b]pyridine Derivatives against Gram-Negative Bacteria

Compound/Derivative Class Bacterial Strain MIC (µg/mL) Reference
Pyridinyl-1,3,5-triazine hybrid (Compound 7b) Klebsiella pneumoniae 100 researchgate.net
5(4H)-oxazolone-based-sulfonamide (Compound 9a) E. coli - nih.gov
5(4H)-oxazolone-based-sulfonamide (Compound 9b) P. aeruginosa - nih.gov
5(4H)-oxazolone-based-sulfonamide (Compound 9f) K. pneumoniae - nih.gov
Molecular Hybrids of Pyrazolo[3,4-b]pyridine and Triazole (Compound 24) K. pneumoniae 0.25 nih.gov
Molecular Hybrids of Pyrazolo[3,4-b]pyridine and Triazole (Compound 27) K. pneumoniae 0.25 nih.gov

Antiproliferative Activity in Cancer Cell Lines

The potential of oxazolo[4,5-b]pyridine derivatives as anticancer agents has been explored through in vitro studies on various cancer cell lines. These investigations have focused on assessing their cytotoxicity and understanding their impact on the molecular pathways that govern cell growth and survival.

In Vitro Cytotoxicity Assessment

Several studies have demonstrated the cytotoxic effects of compounds containing the oxazolo[4,5-b]pyridine or related heterocyclic systems. For example, novel imidazo[1,2-a]pyridine (B132010) compounds have shown strong cytotoxic impact against the HCC1937 breast cancer cell line, with IC50 values of 45 µM and 47.7 µM for two different derivatives. nih.gov Another study on a pyrazolone-based derivative reported an IC50 value of 2.082 µM against HeLa cells after 72 hours of treatment. nih.gov

Furthermore, a series of oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which are structurally related to the title compound, were evaluated for their cytotoxic activity against a panel of four human cancer cell lines. nih.gov While some compounds were non-toxic to normal human dermal fibroblasts, they exhibited varying degrees of cytotoxicity against cancer cells, with some showing low micromolar IC50 values. nih.gov

Table 3: In Vitro Cytotoxicity of Oxazolo[4,5-b]pyridine and Related Derivatives

Compound/Derivative Class Cancer Cell Line IC50 (µM) Reference
Imidazo[1,2-a]pyridine (IP-5) HCC1937 (Breast Cancer) 45 nih.gov
Imidazo[1,2-a]pyridine (IP-6) HCC1937 (Breast Cancer) 47.7 nih.gov
Pyrazolone-based derivative HeLa (Cervical Cancer) 2.082 (after 72h) nih.gov
Oxazolo[5,4-d]pyrimidine (various) Various Micromolar range nih.gov

Modulation of Cell Proliferation and Survival Pathways

The antiproliferative activity of these compounds is often linked to their ability to interfere with key cellular processes. Research has shown that some imidazo[1,2-a]pyridine derivatives can cause cell cycle arrest, as indicated by increased levels of p53 and p21 proteins. nih.gov They have also been shown to induce apoptosis through the extrinsic pathway, evidenced by the increased activity of caspases 7 and 8, and PARP cleavage. nih.gov

Similarly, a pyrazolone-based derivative was found to induce apoptosis by blocking the cell cycle in the S phase. nih.gov This was accompanied by a loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3/9, indicating the involvement of the intrinsic apoptotic pathway. nih.gov These findings highlight the potential of oxazolo[4,5-b]pyridine derivatives to target fundamental mechanisms of cancer cell proliferation and survival.

Anti-inflammatory Activity in In Vivo Non-Human Models

The anti-inflammatory potential of oxazolo[4,5-b]pyridine derivatives has been demonstrated in non-human in vivo models. A notable example is a study on a series of piperazine-linked oxazolo[4,5-b]pyridine-based derivatives, which were evaluated for their ability to reduce inflammation in a carrageenan-induced paw edema model in rats. nih.gov This model is a standard method for screening potential anti-inflammatory drugs.

The study found that these compounds exhibited significant anti-inflammatory activity. nih.gov This effect is thought to be mediated, at least in part, by the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), a pro-inflammatory enzyme. nih.gov The results from these in vivo studies provide a strong basis for the further development of oxazolo[4,5-b]pyridine derivatives as potential therapeutic agents for inflammatory conditions. Studies on other heterocyclic compounds using the same rat paw edema model have shown significant reductions in inflammation, further supporting the potential of this class of compounds. researchgate.netnih.govmdpi.com

Table 4: In Vivo Anti-inflammatory Activity of Heterocyclic Derivatives in Carrageenan-Induced Rat Paw Edema

Compound/Derivative Class Animal Model Edema Inhibition (%) Reference
Piperazine-linked oxazolo[4,5-b]pyridines Rat Significant activity reported nih.gov
N-acyl hydrazone derivatives (Compound 4c) Rat 52.8 (at 4h) researchgate.net
Pistacia lentiscus fruit oil (PLFO) Rat 70 (at 5h) nih.gov
1,3,5-triazine derivatives (Compound 3) Rat 99.69 (at 4h) mdpi.com

Antioxidant Activity in In Vitro Assays

Extensive literature searches did not yield any specific data on the in vitro antioxidant activity of the compound 2-Morpholinooxazolo[4,5-b]pyridine . While research has been conducted on the antioxidant properties of the broader class of oxazolo[4,5-b]pyridine derivatives, as well as the structurally related thiazolo[4,5-b]pyridines, no studies were found that specifically investigated the 2-morpholino substituted variant.

The available research on related compounds indicates that the oxazolo[4,5-b]pyridine scaffold is of interest for its potential biological activities. For instance, various derivatives have been synthesized and evaluated for their anti-inflammatory and other therapeutic properties. These studies often include assessments of antioxidant potential as a secondary or related endpoint, typically employing in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. However, without specific experimental data for this compound, it is not possible to provide a detailed account of its antioxidant profile or to generate the requested data tables.

Therefore, this section remains devoid of content due to the absence of published research on the in vitro antioxidant activity of this compound.

Applications in Chemical Biology and Drug Discovery

Development of Chemical Probes for Target Elucidation

Chemical probes are essential small molecules utilized to study and understand biological systems and to identify and validate new drug targets. The oxazolo[4,5-b]pyridine (B1248351) scaffold, a key component of the molecule , is recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This inherent bioactivity makes derivatives of this scaffold, such as 2-Morpholinooxazolo[4,5-b]pyridine, attractive candidates for development into chemical probes.

The development of a chemical probe from a compound like this compound would involve modifying its structure to incorporate a reporter group, such as a fluorescent tag, a biotin (B1667282) affinity label, or a photo-crosslinking moiety. This modification would allow for the visualization, isolation, and identification of the biological targets with which the compound interacts. The morpholino group, in this context, can be strategically utilized to influence the compound's solubility, cell permeability, and binding affinity, all critical properties for an effective chemical probe.

For instance, a hypothetical chemical probe derived from this compound could be designed to investigate its potential kinase inhibitory activity, a common therapeutic target for this class of compounds.

Table 1: Hypothetical Chemical Probes Based on this compound

Probe DerivativeReporter GroupPotential Application
2-(4-(2-(Biotinamido)ethyl)morpholino)oxazolo[4,5-b]pyridineBiotinAffinity-based pull-down of target proteins
2-(4-(2-((7-Nitro-2,1,3-benzoxadiazol-4-yl)amino)ethyl)morpholino)oxazolo[4,5-b]pyridineNBD (Fluorescent)Cellular imaging and target localization
2-(4-(3-(Azido)propyl)morpholino)oxazolo[4,5-b]pyridineAzide (for Click Chemistry)Covalent labeling of target proteins via click reaction

The design and synthesis of such probes would be a critical step in elucidating the precise mechanism of action of this compound and identifying novel therapeutic targets.

Scaffold Prioritization in Hit Identification

In the early stages of drug discovery, hit identification through high-throughput screening (HTS) often yields a large number of initial hits. Scaffold prioritization is a crucial process to select the most promising chemical series for further optimization. The oxazolo[4,5-b]pyridine core is considered a "privileged scaffold," a structural framework that is capable of binding to multiple biological targets with high affinity. nih.govmdpi.com This characteristic makes it a high-priority scaffold in drug discovery campaigns.

The concept of "scaffold hopping," which involves replacing a central core of a known active compound with a different but structurally related scaffold, is a common strategy to discover novel intellectual property and improve compound properties. The imidazo[4,5-b]pyridine scaffold, a close analog of oxazolo[4,5-b]pyridine, has been successfully employed in scaffold hopping strategies to develop potent kinase inhibitors. sci-hub.se This highlights the potential of the broader class of pyridine-fused heterocycles in hit prioritization.

The 2-morpholino substitution on the oxazolo[4,5-b]pyridine scaffold further enhances its appeal for prioritization. The morpholine (B109124) ring is a common feature in many approved drugs and is known to improve physicochemical properties such as aqueous solubility and metabolic stability, while also providing a key interaction point with biological targets. nih.gov For example, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine (B1319707) analogs were designed as potent phosphoinositide 3-kinase (PI3K) inhibitors, demonstrating the value of the morpholinyl group in this class of compounds. nih.gov

Table 2: Comparison of Related Scaffolds in Drug Discovery

ScaffoldKey FeaturesTherapeutic Areas
Oxazolo[4,5-b]pyridinePrivileged scaffold, diverse bioactivityAnticancer, Antimicrobial, Anti-inflammatory
Imidazo[4,5-b]pyridineBioisostere of purines, kinase hinge bindingAnticancer (Kinase inhibitors)
Thiazolo[5,4-b]pyridineStructural analog of purinesAnticancer, Anti-inflammatory

The combination of a privileged core scaffold and a favorable substituent like the morpholino group makes this compound a strong candidate for scaffold prioritization in the quest for novel therapeutics.

Contribution to New Chemical Entity Design

The design of new chemical entities (NCEs) with improved potency, selectivity, and pharmacokinetic profiles is the ultimate goal of medicinal chemistry. The this compound scaffold serves as an excellent starting point for the design of NCEs. Its rigid heterocyclic core provides a well-defined three-dimensional structure for interaction with biological targets, while the morpholino group offers a versatile handle for chemical modification.

Structure-activity relationship (SAR) studies on related 2-substituted oxazolo[4,5-b]pyridine derivatives have shown that modifications at the 2-position significantly influence their biological activity. dergipark.org.tr The morpholino group at this position can be further functionalized to explore interactions with different regions of a target's binding site.

For example, in the context of kinase inhibitor design, the morpholine moiety can act as a "water-solubilizing" group and can also form crucial hydrogen bonds with the protein backbone. The design of novel imidazo[4,5-b]pyridine-based compounds as potent anticancer agents with CDK9 inhibitory activity further illustrates the potential of this heterocyclic system in generating NCEs. nih.gov

Table 3: Hypothetical New Chemical Entities (NCEs) Derived from this compound

Compound NameModification on Morpholine RingRationale for Design
(R)-1-(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)ethan-1-oneAcetyl group on a chiral morpholineIntroduce chirality and potential for new interactions
tert-Butyl 4-(oxazolo[4,5-b]pyridin-2-yl)piperazine-1-carboxylateReplacement of morpholine with piperazineExplore different ring systems for altered basicity and interactions
2-(4-(4-Fluorobenzyl)morpholino)oxazolo[4,5-b]pyridineBenzyl group on the morpholine nitrogenIntroduce aromatic interactions and explore deeper pockets in the binding site

The systematic exploration of derivatives of this compound holds significant promise for the discovery of novel and effective therapeutic agents for a range of diseases.

Future Research Directions and Perspectives

Exploration of Undiscovered Synthetic Routes for Complex Architectures

While current methods for synthesizing 2-substituted oxazolopyridines are established, they often rely on harsh conditions like high temperatures and strong acids, or require multi-step procedures that can result in low yields. thieme-connect.com Traditional approaches have included the condensation of aminohydroxypyridines with carboxylic acid derivatives or the reaction of haloaminopyridines with reagents like polyphosphoric acid. thieme-connect.comclockss.org

Future synthetic exploration should focus on developing more flexible, efficient, and simpler methodologies. A promising direction lies in the advancement of copper-catalyzed intramolecular cyclization reactions. thieme-connect.com This method has already shown success in forming the oxazolo[4,5-b]pyridine (B1248351) ring system from halopyridylamides and could be expanded to a wider range of substrates and catalytic systems. thieme-connect.com Further research into one-pot synthesis, such as the copper-catalyzed domino C-N and C-O cross-coupling of primary amides with dihalopyridines, could significantly streamline the production of these compounds. thieme-connect.com

The development of novel synthetic strategies would also enable the creation of more complex and diverse molecular architectures. This includes the introduction of various substituents at different positions of the pyridine (B92270) and oxazole (B20620) rings, which is crucial for fine-tuning the scaffold's biological activity. clockss.orgresearchgate.net For instance, Heck reactions have been utilized to introduce carboxylic acid moieties onto the pyridine framework, demonstrating the potential for postsynthetic modification. clockss.org Exploring a broader array of cross-coupling reactions and other modern synthetic techniques will be essential for building libraries of novel derivatives with unique three-dimensional structures.

Advanced SAR and Mechanism of Action Studies through Integrated Approaches

A deeper understanding of the structure-activity relationships (SAR) and the precise molecular mechanisms of action is critical for the rational design of more potent and selective agents based on the 2-Morpholinooxazolo[4,5-b]pyridine scaffold. Future research should move beyond traditional SAR studies and embrace integrated approaches that combine computational modeling with experimental validation.

Molecular docking and molecular dynamics simulations have already proven valuable in understanding how derivatives of this scaffold interact with biological targets. nih.gov For example, in the context of human DNA topoisomerase IIα (hTopo IIα) inhibition, docking studies have helped to elucidate the binding modes of active compounds. nih.gov Similarly, for PI3K/mTOR dual inhibitors, pharmacophore and QSAR models, supported by docking studies, have provided insights into the dual inhibition mechanism, highlighting the importance of the ligand's shape and the specific interactions within the binding pocket. nih.gov

Future studies should leverage these computational tools more extensively to predict the binding affinities and selectivity of novel derivatives before their synthesis. This in silico screening can help prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. Furthermore, these computational models can guide the design of derivatives with improved pharmacokinetic properties. nih.gov The integration of these computational approaches with experimental techniques like X-ray crystallography of ligand-protein complexes will provide a more complete picture of the molecular interactions driving biological activity.

Integration of Multi-Omics Data in Activity Profiling

To fully comprehend the biological impact of this compound derivatives, future research must incorporate multi-omics approaches. The integration of data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to these compounds, moving beyond a single target to a systems-level understanding. nih.gov

For instance, analyzing the transcriptomic and proteomic changes in cancer cells treated with these compounds can reveal the downstream signaling pathways that are affected. nih.gov This information is invaluable for identifying potential off-target effects, understanding mechanisms of resistance, and discovering novel therapeutic applications. Multi-omics factor analysis (MOFA) is a powerful tool that can identify the major sources of variation across different omics datasets, linking molecular changes to clinical outcomes. researchgate.netnih.gov

This integrated profiling can also aid in patient stratification and the development of personalized medicine. By correlating the multi-omics profiles of tumors with their sensitivity to specific this compound derivatives, it may be possible to identify biomarkers that predict treatment response. researchgate.net This approach has already shown promise in complex diseases like chronic lymphocytic leukemia, where multi-omics data has been used to uncover clinically relevant drivers of the disease. researchgate.net

Development of Novel Therapeutic and Diagnostic Agents from this Scaffold

The versatile nature of the this compound scaffold makes it an attractive starting point for the development of a new generation of therapeutic and diagnostic agents. Research has already demonstrated its potential in various therapeutic areas, including cancer and inflammation. tandfonline.comnih.gov

Therapeutic Agents: Derivatives of this scaffold have shown promise as inhibitors of key signaling molecules in cancer, such as PI3K, mTOR, and hTopo IIα. nih.govnih.govnih.gov Future work should focus on optimizing the potency and selectivity of these inhibitors to minimize side effects. The scaffold has also been used to develop inhibitors of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), which have demonstrated anti-inflammatory properties. nih.gov Further exploration of this scaffold could lead to the discovery of novel treatments for a range of inflammatory diseases. The synthesis of new derivatives, such as oxazolo[4,5-b]pyridine-based triazoles, has yielded compounds with significant anticancer and anti-inflammatory activities. tandfonline.comnih.gov

Q & A

Q. What are the optimal synthetic routes for 2-morpholinooxazolo[4,5-b]pyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The core oxazolo[4,5-b]pyridine scaffold can be synthesized via cyclization of 2-amino-3-hydroxypyridine with orthoesters (e.g., triethyl orthoformate), achieving yields >95% under reflux in acetic acid . For morpholino substitution, nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling (e.g., Buchwald-Hartwig) is recommended. Microwave-assisted synthesis using SBA-Pr-NH₂ as a catalyst reduces reaction time (30–60 min) while maintaining yields >80% . Key parameters include solvent choice (DMF or DMSO for polar intermediates), temperature control (80–120°C), and stoichiometric ratios (1:1.2 for amine reagents).

Q. How can structural characterization of this compound derivatives be systematically validated?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regioselectivity and substituent positions. For morpholino groups, characteristic signals include δ 3.6–3.8 ppm (N–CH₂–O protons) and δ 2.4–2.6 ppm (N–CH₂–CH₂ protons) . High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight (±2 ppm error). X-ray crystallography is critical for resolving ambiguities in fused-ring systems, particularly for assessing planarity and hydrogen-bonding patterns .

Q. What reactivity patterns are observed at the oxazole and pyridine rings in this compound?

  • Methodological Answer : The oxazole ring undergoes electrophilic substitution at the 5-position (activated by the adjacent pyridine nitrogen), while the pyridine ring is susceptible to SNAr at the 3- and 7-positions. For example:
  • Chlorination : Vilsmeier-Haack reagent (POCl₃/DMF) selectively chlorinates the pyridine ring at the 7-position (yield: 70–75%) .
  • Morpholino displacement : Heating with morpholine (1.5 eq) in DMF at 100°C for 12 hours substitutes halogens (e.g., Cl or Br) with morpholino groups (yield: 65–80%) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for kinase inhibition?

  • Methodological Answer : Target the pyridine N-1 and oxazole O-2 atoms for hydrogen bonding with kinase ATP-binding pockets. Introduce hydrophobic substituents (e.g., aryl groups) at the 5-position to enhance binding affinity. In vitro kinase assays (e.g., against EGFR or CDK2) should use ATP-concentration-dependent inhibition curves (IC₅₀ values) and co-crystallization to validate binding modes . Computational docking (AutoDock Vina) with solvent-accessible surface area (SASA) analysis identifies optimal substituent bulkiness .

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum protein binding) or metabolite interference. Use:
  • Plasma protein binding assays : Equilibrium dialysis to measure free fraction (%) and adjust IC₅₀ values accordingly .
  • Metabolite profiling : LC-MS/MS with CID fragmentation identifies active metabolites (e.g., N-oxides or hydroxylated derivatives) that may contribute to observed activity .

Q. How can computational methods predict the spectroscopic and electronic properties of this compound?

  • Methodological Answer : DFT calculations (B3LYP/6-311++G(d,p)) optimize geometry and simulate IR/Raman spectra. Vibrational modes at 1600–1650 cm⁻¹ (C=N stretching) and 1200–1250 cm⁻¹ (C–O–C asymmetric stretching) correlate with experimental data . TD-DFT predicts UV-Vis absorption maxima (e.g., λmax ≈ 320 nm for π→π* transitions) and fluorescence quantum yields, aiding in optical sensor design .

Q. What protocols ensure reproducibility in evaluating the antiproliferative activity of this compound derivatives?

  • Methodological Answer : Standardize cell lines (e.g., MCF-7, HepG2), culture conditions (10% FBS, 37°C, 5% CO₂), and compound solubility (DMSO ≤0.1% v/v). Use:
  • Dose-response curves : 72-hour incubation with MTT assays (λ = 570 nm) and normalization to untreated controls .
  • Selectivity index (SI) : Compare IC₅₀ values in cancer vs. normal cells (e.g., HEK293) to assess toxicity thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.